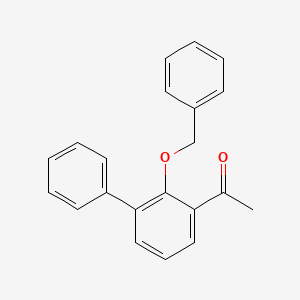

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

Description

BenchChem offers high-quality 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

913721-75-2 |

|---|---|

Molecular Formula |

C21H18O2 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

1-(3-phenyl-2-phenylmethoxyphenyl)ethanone |

InChI |

InChI=1S/C21H18O2/c1-16(22)19-13-8-14-20(18-11-6-3-7-12-18)21(19)23-15-17-9-4-2-5-10-17/h2-14H,15H2,1H3 |

InChI Key |

VONJAWORXGYVEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1OCC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone chemical properties

Executive Summary

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone is a specialized synthetic intermediate utilized primarily in the development of functionalized biphenyl scaffolds for medicinal chemistry (e.g., kinase inhibitors, SDHI fungicides) and materials science (e.g., liquid crystals).

Structurally, it consists of a biphenyl core functionalized with an acetyl group at the C3 position and a benzyloxy protecting group at the C2 position. This specific substitution pattern renders it a critical "switchable" scaffold: the acetyl group provides an electrophilic handle for chain extension or heterocycle formation, while the benzyl ether protects the phenolic oxygen, preventing interference during nucleophilic additions or oxidations.

This guide details the physicochemical properties, validated synthetic pathways, and reactivity profile of this molecule, designed for researchers requiring precise control over biphenyl functionalization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 1-[2-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone |

| Common Name | 3-Acetyl-2-benzyloxybiphenyl |

| Molecular Formula | C₂₁H₁₈O₂ |

| Molecular Weight | 302.37 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point (Predicted) | 85–95 °C (Dependent on polymorph/purity) |

| Solubility | Soluble in DCM, EtOAc, Toluene, THF; Insoluble in Water |

| LogP (Predicted) | ~4.8 (Highly Lipophilic) |

| H-Bond Donors/Acceptors | 0 Donors / 2 Acceptors |

Synthetic Pathways

The synthesis of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone typically follows two primary strategies. Route A is preferred for scale-up due to the availability of starting materials, while Route B offers superior regiocontrol.

Route A: Acylation-Protection Sequence (Scale-Up Preferred)

This route utilizes commercially available 2-phenylphenol.

-

Acylation (Fries Rearrangement/Friedel-Crafts):

-

Substrate: 2-Phenylphenol (2-Hydroxybiphenyl).

-

Reagent: Acetyl Chloride or Acetic Anhydride with AlCl₃ (Lewis Acid).

-

Conditions: 120°C (solvent-free) or in Nitrobenzene.

-

Mechanism:[1][2] The reaction initially forms the ester, which rearranges. The ortho (3-position) and para (5-position) isomers are formed. The 3-acetyl isomer is separated via fractional crystallization or column chromatography.

-

Intermediate: 1-(2-Hydroxybiphenyl-3-yl)ethanone (CAS: 21424-82-8).[3]

-

-

Benzylation (Williamson Ether Synthesis):

Route B: Suzuki-Miyaura Coupling (Regio-Specific)

-

Substrates: 1-(2-(Benzyloxy)-3-bromophenyl)ethanone + Phenylboronic acid.

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: K₃PO₄ or Na₂CO₃.

-

Advantage: Avoids isomer separation issues inherent in Route A.

Visualization: Synthetic Workflow

Caption: Two-step synthesis via acylation of 2-phenylphenol followed by Williamson ether synthesis.

Reactivity Profile & Applications

The molecule's utility lies in its orthogonal reactivity. The benzyl group is stable to basic and oxidative conditions, allowing the acetyl group to be modified extensively.

A. Carbonyl Functionalization (The "Warhead")

The C3-acetyl group is the primary site for diversification:

-

Condensation: Reacts with hydrazines or hydroxylamines to form hydrazones/oximes (precursors to indoles or isoquinolines).

-

Alpha-Functionalization: Bromination (using Br₂/AcOH) yields the α-bromo ketone, a critical intermediate for aminothiazole or imidazole synthesis.

-

Reduction: NaBH₄ reduction yields the secondary alcohol, creating a chiral center.

B. Deprotection (The "Switch")

The benzyl ether can be cleaved to reveal the free phenol, which is often required for:

-

Cyclization: Intramolecular cyclization with the modified acetyl arm (e.g., to form substituted chromones or benzofurans).

-

Hydrogen Bonding: Re-establishing the OH group for target binding in biological assays.

-

Methods:

-

Hydrogenolysis: H₂ (1 atm), Pd/C (10%), MeOH. (Cleanest method).

-

Acidolysis: BBr₃ in DCM (-78°C) or HBr/AcOH. (Used if alkene functionality is present).[2]

-

Visualization: Reactivity Pathways

Caption: Divergent reactivity pathways: Carbonyl reduction, Benzyl deprotection, and Heterocycle formation.

Analytical Characterization (Expected Data)

To validate the synthesis, researchers should look for the following spectroscopic signatures:

-

¹H NMR (400 MHz, CDCl₃):

-

Acetyl Methyl: Singlet, δ ~2.5–2.6 ppm (3H).

-

Benzylic Methylene: Singlet, δ ~5.0–5.1 ppm (2H).

-

Aromatic Region: Multiplet, δ 7.2–7.6 ppm (~12H). Look for the specific pattern of the 1,2,3-trisubstituted ring (doublet-doublet or multiplet).

-

-

IR Spectroscopy:

-

Carbonyl (C=O): Strong band at ~1680 cm⁻¹.

-

Ether (C-O-C): Bands at 1240 and 1030 cm⁻¹.

-

Absence: No broad O-H stretch (confirming full benzylation).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ peak at m/z 303.14.

-

[M+Na]⁺ peak at m/z 325.12.

-

Safety & Handling

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Operate in a fume hood, especially when using benzyl bromide (lachrymator) during synthesis.

-

Store in a cool, dry place. The benzyl ether is generally stable at room temperature but should be kept away from strong Lewis acids unless reaction is intended.

-

References

-

Sigma-Aldrich. 3-Acetyl-2-hydroxybiphenyl (Precursor Data). Retrieved from .

-

PubChem. 1-(2-Hydroxybiphenyl-3-yl)ethanone (Compound Summary). National Library of Medicine. Retrieved from .

-

Solas, M., & Sedano, C. (2025). Three-Way Chemodivergent Derivatization of Non-Activated 2-Arylphenyl Benzyl Ethers. The Journal of Organic Chemistry. Retrieved from . (Note: Illustrates lithiation/reactivity of the 2-benzyloxybiphenyl scaffold).

-

BenchChem. 2-(Benzyloxy)acetyl chloride (Reagent Data). Retrieved from . (Reference for benzyl ether stability and acylation chemistry).

Sources

IUPAC name for 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

An In-Depth Technical Guide to 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of the aromatic ketone, 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone, a compound of significant interest for its potential applications in medicinal chemistry and materials science. The biphenyl ketone scaffold is a privileged structure found in numerous biologically active molecules and functional materials.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the molecule's structural elucidation, physicochemical properties, and a robust, field-proven synthetic strategy centered on modern cross-coupling techniques. We present a detailed retrosynthetic analysis and provide step-by-step experimental protocols for its synthesis via Williamson ether synthesis and a palladium-catalyzed Suzuki-Miyaura coupling reaction. Furthermore, this guide outlines a complete workflow for the structural characterization and validation of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Finally, we explore the potential applications of this molecule as a versatile synthetic intermediate and a core scaffold for the development of novel therapeutic agents.

Introduction

The Biphenyl Ketone Scaffold in Medicinal Chemistry

Aromatic ketones and biphenyl structures are fundamental building blocks in organic synthesis. Their combination into a single molecular framework, the biphenyl ketone, gives rise to a scaffold with significant utility in drug discovery.[2] These motifs are present in a variety of commercial drugs, including the anti-inflammatory agent Ketoprofen and the antifungal Bifonazole, where the ketone moiety serves as a key synthetic handle and a point for molecular interaction.[1][2] The biphenyl group provides a rigid, well-defined three-dimensional structure that can be strategically functionalized to optimize binding to biological targets. The development of efficient synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has made complex biphenyl derivatives readily accessible for screening and development.[3][4]

Overview of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone is a polysubstituted aromatic ketone featuring a biphenyl core. Its structure is characterized by an acetyl group at the 3-position and a benzyloxy protecting group at the 2-position of one of the phenyl rings. The benzyloxy group, a stable ether linkage, serves to mask a reactive hydroxyl group, which can be deprotected in later synthetic steps to reveal a new point for functionalization. This strategic placement of functional groups—a ketone for further modification, a protected phenol for subsequent reactions, and a second phenyl ring for steric and electronic tuning—makes this compound a highly valuable and versatile intermediate. Its structural similarity to molecules investigated as cyclooxygenase (COX) inhibitors suggests its potential as a foundational scaffold for developing new therapeutic agents.[5]

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the target compound is 1-(2-(benzyloxy)biphenyl-3-yl)ethanone . The numbering of the biphenyl system prioritizes the point of attachment between the two rings. The substituted phenyl ring is numbered such that the substituents (benzyloxy and acetyl) are assigned the lowest possible locants.

-

Biphenyl: The core two-ring system.

-

2-(Benzyloxy): An ether group at position 2, where a benzyl group (C₆H₅CH₂) is attached to an oxygen atom.

-

3-yl: Indicates the point of attachment of the ethanone group is at position 3.

-

1-(...)ethanone: An acetyl group (COCH₃) where the carbonyl carbon is attached to the biphenyl core.

Physicochemical Data

The key quantitative properties of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone are summarized in the table below. These values are computed based on its chemical structure.

| Property | Value |

| Molecular Formula | C₂₁H₁₈O₂ |

| Molecular Weight | 302.37 g/mol |

| InChI Key | (Predicted) |

| CAS Number | Not assigned |

| Appearance | (Expected) White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) |

Retrosynthetic Analysis and Synthesis Strategy

Retrosynthetic Pathway

A logical and efficient synthesis of the target molecule relies on disconnecting the biphenyl C-C bond, which points to a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. The benzyloxy ether can be formed via a Williamson ether synthesis. This retrosynthetic analysis provides a clear and modular route from commercially available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Discussion of Key Synthetic Transformations

-

Williamson Ether Synthesis: This classic Sₙ2 reaction is an ideal choice for forming the benzyloxy ether. It involves the deprotonation of the phenol in 1-(3-Bromo-2-hydroxyphenyl)ethanone using a mild base like potassium carbonate (K₂CO₃), followed by nucleophilic attack on benzyl bromide. Acetone is a common solvent for this transformation as it readily dissolves the reactants and is easily removed.[5] This step is crucial as it protects the hydroxyl group, preventing it from interfering with the subsequent organometallic coupling reaction.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful and versatile methods for constructing biaryl systems.[3] It offers mild reaction conditions, high functional group tolerance, and generally high yields.[6] The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.[3] The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃ or K₂CO₃), and solvent system (e.g., toluene/ethanol/water) is critical for achieving high conversion and yield.

Experimental Protocols

Disclaimer: These protocols are illustrative and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone

This starting material can be synthesized from 2-bromo-6-nitrophenol through a series of established reactions or procured from commercial vendors.[7]

Protocol 2: Synthesis of 1-(3-Bromo-2-(benzyloxy)phenyl)ethanone

-

To a 250 mL round-bottom flask, add 1-(3-Bromo-2-hydroxyphenyl)ethanone (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone (10 mL per mmol of starting material).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 56°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Rinse the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by recrystallization from ethanol or silica gel chromatography to obtain the pure product.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

-

In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 1-(3-Bromo-2-(benzyloxy)phenyl)ethanone (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

-

Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 15 mL per mmol of aryl bromide).

-

Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-12 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification and Isolation Protocol

-

Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, starting from 5% EtOAc).

-

Dissolve the crude product from Protocol 4.3 in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel.

-

Load the dried silica onto the column.

-

Elute the column, collecting fractions and monitoring by TLC.

-

Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone as a solid.

Structural Characterization and Analytical Validation

Analytical Workflow

A systematic approach is required to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques.

Caption: Standard workflow for analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.[8]

-

¹H NMR (in CDCl₃, predicted):

-

δ 7.20-7.60 (m, 13H): A complex multiplet region corresponding to the protons of the two biphenyl rings and the benzyl group.

-

δ 5.15 (s, 2H): A sharp singlet for the benzylic methylene (-OCH₂Ph) protons.

-

δ 2.65 (s, 3H): A singlet corresponding to the three protons of the acetyl (-COCH₃) group.[9]

-

-

¹³C NMR (in CDCl₃, predicted):

-

δ ~200 (C=O): Ketone carbonyl carbon.

-

δ 110-160: Multiple signals for the aromatic carbons of the biphenyl and benzyl systems.

-

δ ~70 (-OCH₂Ph): Benzylic methylene carbon.

-

δ ~30 (-COCH₃): Acetyl methyl carbon.

-

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

-

Expected M+H⁺: 303.1385 (for C₂₁H₁₉O₂⁺).

-

Key Fragmentation: A prominent fragment is expected at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the loss of the benzyl group. Another expected cleavage would be the loss of the acetyl group, leading to a fragment at [M-43]⁺.[10]

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching (from methyl and methylene groups).

-

~1680 cm⁻¹: A strong absorption band for the aryl ketone C=O stretch.

-

~1250 cm⁻¹: Aryl ether C-O stretching.

Summary of Expected Analytical Data

| Technique | Expected Result | Purpose |

| ¹H NMR | Signals at ~7.2-7.6, 5.15, and 2.65 ppm | Confirms proton environment and structural backbone |

| ¹³C NMR | Carbonyl signal ~200 ppm, aromatic signals 110-160 ppm | Confirms carbon skeleton and functional groups |

| HRMS (ESI+) | m/z for [M+H]⁺ = 303.1385 | Confirms molecular formula C₂₁H₁₈O₂ |

| IR | Strong C=O stretch at ~1680 cm⁻¹ | Confirms presence of ketone functional group |

Applications in Drug Discovery and Chemical Biology

Role as a Synthetic Intermediate

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone is an advanced intermediate for constructing more complex molecular architectures. The acetyl group can be elaborated through various reactions, such as aldol condensations, reductions to alcohols, or conversion to heterocycles. The benzyloxy group can be selectively cleaved under hydrogenolysis conditions to reveal a phenolic hydroxyl group, enabling late-stage functionalization, a highly desirable feature in medicinal chemistry library synthesis.

Potential as a Scaffold for Bioactive Molecules

The structural features of this compound make it an attractive starting point for designing inhibitors of various enzymes.

-

Kinase Inhibitors: The biphenyl scaffold can be tailored to fit into the ATP-binding pocket of protein kinases, a major class of drug targets.

-

PD-1/PD-L1 Inhibitors: Biphenyl derivatives have been successfully designed as potent inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[11]

-

Enzyme Inhibitors: As previously noted, similar phenyl ether structures have been explored as cyclooxygenase (COX) inhibitors, suggesting a potential role in developing new anti-inflammatory agents.[5]

Future Research Directions

Future work could focus on diversifying the structure by:

-

Exploring different protecting groups for the hydroxyl moiety.

-

Varying the substitution pattern on the second phenyl ring via the use of substituted phenylboronic acids in the Suzuki coupling.

-

Synthesizing a library of derivatives by modifying the acetyl group and screening them against a panel of biological targets.

Conclusion

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone is a strategically designed molecule with high potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive framework for its synthesis and characterization, grounded in established and reliable chemical principles. The outlined protocols, leveraging powerful transformations like the Suzuki-Miyaura coupling, offer a clear and efficient path to this valuable compound. Its versatile structure, featuring multiple points for diversification, positions it as an excellent scaffold for the discovery of novel small-molecule therapeutics and advanced organic materials.

References

- Green and Safe Straightforward Coupling of Anhydrides to Ketones and Biphenyls in Quartz Sand Medium. American Chemical Society.

- 1-[2-(Benzyloxy)phenyl]ethan-1-one | C15H14O2 | CID 520513. PubChem.

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

- Suzuki reaction. Wikipedia.

- Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum.

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Source not specified].

- Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone, C15H14O2.

- A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in W

- "2-(3,4-Difluorophenyl)-1-(p-tolyl)

- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)

- Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.

- Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic

Sources

- 1. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]

- 2. sciforum.net [sciforum.net]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]

- 8. dea.gov [dea.gov]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profiling & Solvent Selection for 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

The following technical guide details the solubility profile, physicochemical characteristics, and experimental protocols for 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone .

Executive Summary & Molecule Characterization

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone is a highly lipophilic synthetic intermediate, characterized by a biphenyl core substituted with a benzyloxy ether and an acetyl group. Its structural complexity—specifically the steric crowding of the 1,2,3-trisubstituted aromatic ring—dictates a unique solubility profile critical for purification (recrystallization) and downstream synthesis (e.g., debenzylation or cyclization).

This guide provides a theoretical solubility framework and validated experimental protocols to determine precise solubility limits, enabling researchers to optimize process yields and purity.

Physicochemical Profile

Understanding the molecular properties is the first step in predicting solvent interaction.

| Property | Value (Predicted) | Impact on Solubility |

| Molecular Formula | C₂₁H₁₈O₂ | Moderate molecular weight (~302.37 g/mol ) suggests solid state at RT. |

| LogP (Octanol/Water) | ~5.2 – 5.8 | High Lipophilicity. Practically insoluble in water; highly soluble in non-polar/chlorinated solvents. |

| H-Bond Donors | 0 | Lack of donors reduces solubility in protic solvents (water, cold alcohols). |

| H-Bond Acceptors | 2 (Ketone, Ether) | Allows interaction with weak donors (alcohols, chloroform). |

| Rotatable Bonds | 5 | Flexibility suggests moderate melting point (est. 80–120°C), facilitating melt crystallization. |

Theoretical Solubility Framework

Based on "Like Dissolves Like" and Hansen Solubility Parameters (HSP).

Solvent Class Suitability

The molecule's hydrophobic biphenyl and benzyl groups dominate its interaction potential.

Category A: High Solubility (Process Solvents)

Solvents capable of dissolving >100 mg/mL at 25°C.

-

Chlorinated Solvents (DCM, Chloroform): The high dispersion forces of the biphenyl core align perfectly with DCM. Excellent for extraction but poor for crystallization (too soluble).

-

Aromatics (Toluene, Xylene): Pi-pi stacking interactions with the biphenyl and benzyl rings make these excellent solvents, particularly at elevated temperatures.

-

Polar Aprotic (THF, DMSO, DMF): The acetyl group interacts well with these solvents. Useful for reaction media but difficult to remove (high boiling point of DMSO/DMF).

Category B: Temperature-Dependent Solubility (Crystallization Candidates)

Solvents showing low solubility at 25°C but high solubility at reflux.

-

Alcohols (Ethanol, Isopropanol): The molecule lacks H-bond donors, making it sparingly soluble in cold alcohols. However, at reflux, the entropy gain and weak H-bonding to the ketone/ether oxygens allow dissolution. Ideal for cooling crystallization.

-

Esters (Ethyl Acetate, Isopropyl Acetate): Moderate solubility. Often used in combination with hydrocarbons (Heptane) for antisolvent crystallization.

Category C: Anti-Solvents (Precipitants)

-

Water: Strictly an anti-solvent.

-

Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane): While the molecule is lipophilic, the polarity of the acetyl and ether groups often makes it insoluble in pure alkanes at room temperature, leading to "oiling out" rather than clean precipitation if used too aggressively.

Validated Experimental Protocols

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data (mg/mL) for regulatory filing or process scaling.

Reagents: HPLC-grade solvents, Reference Standard (>99% purity). Equipment: HPLC (UV detection ~254 nm), Thermomixer, 0.45 µm PTFE syringe filters.

-

Preparation: Add excess solid (~50 mg) to 1 mL of the target solvent in a crimp-top vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours at 500 rpm.

-

Verification: Visually confirm undissolved solid remains. If clear, add more solid.

-

Sampling: Centrifuge at 10,000 rpm for 5 minutes.

-

Filtration: Filter the supernatant through a pre-heated 0.45 µm PTFE filter (to prevent precipitation on the filter).

-

Quantification: Dilute the filtrate (typically 100x in Acetonitrile) and inject into HPLC. Calculate concentration against a standard curve.

Protocol B: Rapid Crystallization Screening (Visual)

Use this for quick solvent selection during early development.

-

Place 100 mg of compound in a vial.

-

Add solvent in 100 µL increments while heating to reflux.

-

Observation:

-

Dissolves in <5 vol (0.5 mL): Too soluble (Category A).

-

Dissolves in 5–20 vol (0.5–2.0 mL): Ideal range.

-

Does not dissolve in >50 vol: Poor solvent.

-

-

Cooling: Allow the "Ideal" solutions to cool slowly to RT. Observe crystal habit (needles vs. blocks) and yield.

Visualization of Workflows

Solubility Screening Workflow

This diagram outlines the decision logic for determining the solubility profile.

Caption: Step-by-step workflow for determining equilibrium solubility using the Shake-Flask method.

Crystallization Solvent Decision Tree

A logic gate for selecting the optimal purification solvent.

Caption: Decision tree for selecting crystallization solvents based on temperature-dependent solubility.

Thermodynamic Modeling (Advanced)

For process scale-up, solubility data at multiple temperatures should be fitted to the Modified Apelblat Equation :

Where:

- = Mole fraction solubility

- = Absolute temperature (K)

- = Empirical constants derived from regression analysis.

Application: This modeling allows for the precise calculation of theoretical yield during cooling crystallization (e.g., cooling from 70°C to 5°C).

References

-

PubChem. 1-(2-(Benzyloxy)phenyl)ethanone (Analogous Structure Data). National Library of Medicine. Available at: [Link]

-

NIST Chemistry WebBook. Ethanone, 1-[1,1'-biphenyl]-4-yl- (Structural Analog). National Institute of Standards and Technology. Available at: [Link]

-

ResearchGate. Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone. (Provides structural insights into benzyloxy-acetophenone packing). Available at: [Link]

-

Org. Synth. General Procedures for Friedel-Crafts Acylation and Biphenyl Functionalization. Organic Syntheses.[1][2] Available at: [Link]

Sources

A Technical Guide to Substituted Biphenyl Ethanone Compounds: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Abstract

Substituted biphenyl ethanones represent a pivotal class of organic compounds, distinguished by a biphenyl core functionalized with an ethanone (acetyl) group. This structural motif serves as both a pharmacologically active scaffold and a versatile synthetic intermediate in the field of drug discovery.[1] The inherent reactivity of the ethanone moiety, combined with the diverse substitution patterns possible on the biphenyl rings, allows for the systematic modulation of physicochemical properties and biological activities. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the prevalent synthetic methodologies, exploring critical structure-activity relationships (SAR), and highlighting key therapeutic applications, from anti-inflammatory and antimicrobial agents to emerging roles in cancer immunotherapy. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven insights to facilitate the rational design of novel therapeutic agents based on this privileged scaffold.

Introduction to Biphenyl Ethanones

The Biphenyl Scaffold in Medicinal Chemistry

The biphenyl moiety, consisting of two connected phenyl rings, is a cornerstone in medicinal chemistry.[2] Its semi-rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it ideal for targeting specific biological receptors and enzymes. This framework is present in numerous approved drugs, such as the anti-inflammatory agent flurbiprofen and the antihypertensive drug valsartan.[2][3] Initially, biphenyls were primarily used as chemical intermediates, but advances in synthetic chemistry have unlocked their potential, leading to a vast array of therapeutically significant derivatives.[1]

The Role of the Ethanone Moiety

The introduction of an ethanone group onto the biphenyl scaffold imparts several critical features. The carbonyl group acts as an electron-withdrawing group and a hydrogen bond acceptor, which can be crucial for molecular recognition at a biological target. More importantly, it serves as a versatile chemical handle for further molecular elaboration. The acetyl group can be readily reduced to an alcohol, oxidized to a carboxylic acid, or used in condensation reactions to build more complex molecular architectures, making it a key starting point for generating chemical libraries.[4]

Synthetic Strategies

The construction of the substituted biphenyl ethanone core is most efficiently achieved through modern cross-coupling reactions, which allow for the precise and controlled formation of the biaryl C-C bond.

The Suzuki-Miyaura Cross-Coupling: A Method of Choice

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for synthesizing biphenyl derivatives due to its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.[3][5] The reaction typically involves the coupling of an arylboronic acid with an aryl halide. For the synthesis of biphenyl ethanones, this translates to reacting a substituted arylboronic acid with an acetyl-substituted aryl halide, or vice versa. The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is critical for the efficiency of the catalytic cycle.[3][4]

The mechanism proceeds through three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

-

Transmetalation: The organoboron compound transfers its aryl group to the palladium complex, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biphenyl product.

Other Synthetic Routes

While Suzuki coupling is dominant, other methods are also employed:

-

Friedel-Crafts Acylation: A traditional method where biphenyl is acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method is often less regioselective than cross-coupling reactions.[6]

-

Stille Coupling: Involves the coupling of an organotin compound with an aryl halide, catalyzed by palladium.[3]

-

Ullmann Reaction: A copper-catalyzed coupling of two aryl halides, though it typically requires harsher conditions.[3]

Detailed Experimental Protocol: Synthesis of 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone

This protocol is adapted from a reported synthesis of novel fluorinated biphenyl compounds and serves as a self-validating system through its inclusion of purification and characterization steps.[5]

Objective: To synthesize 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) via Suzuki-Miyaura cross-coupling.

Materials:

-

(4-acetylphenyl)boronic acid

-

1-Bromo-3,4-difluorobenzene

-

Potassium phosphate (K₃PO₄)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Dioxane

-

Water (deionized)

-

Ethyl acetate

-

n-Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a pressure tube, add (4-acetylphenyl)boronic acid (1.5 eq.), 1-bromo-3,4-difluorobenzene (1.0 eq., e.g., 0.518 mmol), and potassium phosphate (1.5 eq.).

-

Solvent Addition: Add a 3:1 (v/v) mixture of dioxane and water.

-

Degassing: Purge the mixture with an inert gas (e.g., Argon or Nitrogen) for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (1.5 mol %).

-

Reaction: Seal the pressure tube and heat the reaction mixture at 105 °C for 8-10 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the structure and purity of the obtained white solid (DFBPE) using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. A reported yield for a similar synthesis is 79%.[5]

Structure-Activity Relationships (SAR)

The biological activity of substituted biphenyl ethanones is highly dependent on the nature and position of substituents on the aromatic rings. SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates.

| Substituent/Modification | Position | Observed Biological Effect | Example Application | Reference |

| Nitro (NO₂) Group | para- | Potent inhibitor of Aspergillus niger. | Antifungal | |

| Hydroxyl (OH) Group | Varies | Potent anticancer activity against melanoma cells. | Anticancer | [4] |

| Fluorine (F) Atoms | Varies | Modulates physicochemical properties (e.g., lipophilicity, metabolic stability). | General Drug Design | [5] |

| Carboxamide | ortho- | Significant anti-inflammatory activity with low gastric toxicity. | Anti-inflammatory | [7] |

| Sulfonamide | Varies | Good antibacterial and antioxidant activity. | Antimicrobial, Antioxidant | [8] |

| Ethanone Reduction (to -CH(OH)CH₃) | - | Can alter binding affinity and introduce a chiral center. | General Drug Design | [4] |

| Ethanone Oxidation (to -COOH) | - | Increases polarity and introduces a hydrogen bond donor/anion. | General Drug Design | [4] |

Key Therapeutic Applications

The versatility of the substituted biphenyl ethanone scaffold has led to its exploration in a wide range of therapeutic areas.[2]

Anti-inflammatory and Analgesic Agents

Biphenyl derivatives have a well-established history as non-steroidal anti-inflammatory drugs (NSAIDs).[3] Newer research has focused on creating derivatives with improved safety profiles. For instance, certain 4'-methylbiphenyl-2-carboxamide derivatives have demonstrated potent, dose-dependent anti-inflammatory activity in animal models, comparable to celecoxib, but without the associated gastric irritation.[7] This highlights the potential for designing safer anti-inflammatory agents by modifying the biphenyl core.

Antimicrobial Compounds

Substituted biphenyls exhibit a broad spectrum of antimicrobial activities.[6][8] The introduction of specific functional groups can tune their efficacy against different pathogens. For example, para-nitro substituted biphenyls have shown promise as antifungal agents. Furthermore, related 1-phenyl-2-(phenylamino)ethanone structures have been identified as inhibitors of the MCR-1 enzyme, which confers resistance to the last-resort antibiotic colistin, showcasing a modern approach to combating antibiotic resistance.[9]

Anticancer Therapeutics: From Cytotoxicity to Immunotherapy

The biphenyl scaffold is a privileged structure in oncology. Hydroxylated biphenyl derivatives have demonstrated direct cytotoxic effects on cancer cells.[4] More recently, a paradigm shift has occurred with the development of biphenyl derivatives as small-molecule inhibitors of immune checkpoints, specifically the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[10]

The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells exploit to evade destruction by the immune system. While monoclonal antibodies that block this pathway have revolutionized cancer treatment, they have limitations. Small-molecule biphenyl inhibitors offer potential advantages such as oral bioavailability and better tumor penetration.[10] These molecules are designed to disrupt the protein-protein interaction between PD-1 and PD-L1, thereby restoring the anti-tumor immune response.

Antioxidant Properties

Oxidative stress is implicated in numerous chronic diseases. Several classes of substituted biphenyls, including biphenyl-2,6-diethanones and biphenyl-sulfonamides, have been shown to be potent free radical scavengers in vitro, with some compounds exhibiting activity superior to the standard antioxidant ascorbic acid.[8] This activity is often linked to the ability of the substituted rings to stabilize free radicals.

Future Outlook and Conclusion

Substituted biphenyl ethanones are a remarkably versatile and enduringly relevant class of molecules in drug discovery. Their synthetic accessibility, particularly through robust methods like the Suzuki-Miyaura coupling, combined with the chemical utility of the ethanone group, ensures their continued use in the generation of diverse chemical libraries.[11] The wide range of demonstrated biological activities—from anti-inflammatory and antimicrobial to cutting-edge applications in immuno-oncology—confirms the biphenyl ethanone core as a privileged scaffold.

Future research will likely focus on the development of more selective and potent derivatives, particularly as small-molecule modulators of protein-protein interactions. The exploration of novel substitution patterns and the application of computational chemistry for rational design will be instrumental in unlocking the full therapeutic potential of this compound class, paving the way for the next generation of innovative medicines.

References

- Goyal, P., & Kumar, A. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 18262-18311. Retrieved from [Link]

-

Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]

-

K, J., & S, S. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12). Retrieved from [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 18262-18311. Retrieved from [Link]

-

Srinivas, K., & Kumar, Y. S. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME BIPHENYL DERIVATIVES. TSI Journals. Retrieved from [Link]

-

Arshad, N., et al. (2018). Physical properties and biological applications of novel substituted biphenyl-sulfonamides. ResearchGate. Retrieved from [Link]

-

Kumar, A., et al. (2009). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. Retrieved from [Link]

-

Pavia, M. R., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659-666. Retrieved from [Link]

-

Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]

-

Wang, Y., et al. (2023). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. ResearchGate. Retrieved from [Link]

-

Development of bioactive compounds based on biphenyl. (n.d.). ResearchGate. Retrieved from [Link]

-

Singh, S., Geetha, P., & Ramajayam, R. (2023). Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review. Results in Chemistry, 6, 101135. Retrieved from [Link]

- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.).

-

Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. PubChem. Retrieved from [Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tsijournals.com [tsijournals.com]

- 7. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

Abstract & Strategic Overview

The synthesis of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone represents a classic challenge in constructing sterically congested biaryl systems. This molecule features a 1,2,3-trisubstituted benzene core where the bulky benzyloxy group resides ortho to both the acetyl moiety and the biaryl axis.

This protocol details a robust, two-step synthetic route designed for reproducibility and scalability. Unlike direct coupling on free phenols, which can suffer from catalyst poisoning or competitive reactivity, our strategy employs an Early-Stage O-Alkylation followed by a Suzuki-Miyaura Cross-Coupling . This sequence ensures the phenolic oxygen is protected, preventing interference with the palladium cycle while enhancing the solubility of the intermediate in organic media.

Retrosynthetic Logic

The target molecule is disassembled into two commercially available precursors: 3'-bromo-2'-hydroxyacetophenone and phenylboronic acid .

Figure 1: Retrosynthetic analysis showing the disconnection of the biaryl bond and the benzyl ether.

Experimental Protocols

Stage 1: Synthesis of 1-(2-(Benzyloxy)-3-bromophenyl)ethanone

Objective: Protection of the phenol as a benzyl ether to prevent catalyst poisoning in Stage 2 and eliminate competitive O-arylation.

Mechanism: Williamson Ether Synthesis (SN2).

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Scale) | Role |

| 3'-Bromo-2'-hydroxyacetophenone | 215.04 | 1.0 | 5.00 g | Substrate |

| Benzyl Bromide (BnBr) | 171.04 | 1.2 | 3.32 mL | Electrophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 6.42 g | Base |

| Acetone (Anhydrous) | - | - | 50 mL | Solvent |

| Potassium Iodide (KI) | 166.00 | 0.1 | 0.38 g | Catalyst (Finkelstein) |

Step-by-Step Protocol

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 3'-bromo-2'-hydroxyacetophenone (5.00 g) and anhydrous acetone (50 mL). Stir until fully dissolved.

-

Base Addition: Add anhydrous K₂CO₃ (6.42 g) and catalytic KI (0.38 g). The KI accelerates the reaction via in situ formation of the more reactive benzyl iodide.

-

Alkylation: Add benzyl bromide (3.32 mL) dropwise over 5 minutes.

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (phenol) will have a lower Rf and stain strongly with FeCl₃ (purple); the product will be UV active but FeCl₃ negative.

-

-

Workup: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KBr) and wash the filter cake with acetone.

-

Concentration: Evaporate the filtrate under reduced pressure to obtain a crude oil/solid.

-

Purification: Recrystallize from hot ethanol or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) if high purity is required.

-

Expected Yield: 85–95% (White to off-white solid).

-

Stage 2: Suzuki-Miyaura Coupling to 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

Objective: Formation of the biaryl C-C bond using a palladium catalyst.[1] Critical Insight: The ortho-benzyloxy group creates steric hindrance. High-efficiency catalysts and vigorous deoxygenation are required to prevent homocoupling or protodebromination.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| Stage 1 Product | 305.17 | 1.0 | 4.00 g | Aryl Halide |

| Phenylboronic Acid | 121.93 | 1.3 | 2.08 g | Coupling Partner |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.76 g | Catalyst |

| Na₂CO₃ (2M Aqueous) | - | 3.0 | 20 mL | Base |

| 1,2-Dimethoxyethane (DME) | - | - | 60 mL | Solvent |

Step-by-Step Protocol

-

Degassing (Critical): In a clean Schlenk flask or 3-neck RBF, combine the Stage 1 Product (4.00 g) and Phenylboronic Acid (2.08 g) in DME (60 mL). Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.

-

Why? Oxygen causes oxidative decomposition of the Pd(0) catalyst and promotes homocoupling of the boronic acid.

-

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.76 g) under a positive pressure of inert gas.

-

Base Addition: Add the degassed 2M Na₂CO₃ solution (20 mL) via syringe. The mixture will become biphasic.

-

Reaction: Heat the mixture to reflux (85°C) under inert atmosphere for 12–16 hours.

-

Visual Cue: The solution typically darkens from yellow to black/brown as Pd(0) colloids eventually form (signaling catalyst death or reaction end).

-

-

Workup:

-

Purification:

-

Concentrate to a crude residue.

-

Purify via Flash Column Chromatography.[3]

-

Eluent: Gradient of Hexanes:Ethyl Acetate (95:5

80:20). -

Note: The biphenyl product usually elutes after the excess boronic acid (which stays at the baseline) but before any triphenylphosphine oxide byproduct.

-

Process Workflow & Logic

The following diagram illustrates the operational flow, highlighting critical decision points and "Self-Validating" checks.

Figure 2: Operational workflow emphasizing the critical FeCl3 checkpoint and degassing requirement.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these expected parameters.

Thin Layer Chromatography (TLC)[4][6][7]

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexanes:EtOAc (4:1).

-

Observations:

-

Starting Material (Bromide): Rf ~ 0.50 (UV active).

-

Target (Biphenyl): Rf ~ 0.45 (UV active, slightly more polar due to extended conjugation).

-

Triphenylphosphine Oxide (Byproduct): Rf < 0.10 (Stays near baseline).

-

NMR Expectation (1H NMR, 400 MHz, CDCl₃)

-

Acetyl Group: Singlet at

~2.5–2.6 ppm (3H). -

Benzylic CH₂: Singlet at

~4.5–5.0 ppm (2H). Distinctive shift due to shielding/deshielding from the biphenyl system. -

Aromatic Region: Multiplet at

7.0–7.8 ppm (14H total). Look for the integration sum to confirm the addition of the phenyl ring (5 protons) and the benzyl group (5 protons).

References

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

BenchChem Technical Support. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone. BenchChem.[3] [3]

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.

-

Slabber, C. A., et al. (2015).[7] Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone. Zeitschrift für Kristallographie - New Crystal Structures.

-

Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone synthesis protocol

Application Note: High-Efficiency Synthesis of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

Introduction

The target molecule, 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone (also referred to as 3-acetyl-2-benzyloxybiphenyl), represents a sterically congested biaryl ketone scaffold.[1] This structural motif is frequently encountered in the development of liquid crystals, functionalized flavonoids, and chalcone-based inhibitors for various biological targets (e.g., tubulin polymerization inhibitors).[1]

The synthesis of this molecule presents two primary challenges:

-

Regioselective Construction of the Biphenyl Core: Ensuring the precise placement of the acetyl and hydroxyl groups relative to the biaryl axis.[1]

-

O-Alkylation of a Hydrogen-Bonded Phenol: The precursor, 1-(2-hydroxybiphenyl-3-yl)ethanone, exhibits strong intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen, which significantly reduces the nucleophilicity of the phenolate anion.[1]

This protocol details a robust, two-step synthetic pathway designed to overcome these hurdles, utilizing a Suzuki-Miyaura cross-coupling followed by an optimized Williamson ether synthesis.[1]

Retrosynthetic Analysis

The most reliable disconnection strategy involves the late-stage protection of the phenol.[1] The biphenyl core is constructed first via palladium-catalyzed cross-coupling, avoiding the potential interference of the bulky benzyl group during the aryl-aryl bond formation.[1]

Pathway:

-

Target: 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone[1]

-

Precursor: 1-(2-Hydroxybiphenyl-3-yl)ethanone (3-Acetyl-2-hydroxybiphenyl)[1][2]

-

Starting Materials: 1-(3-Bromo-2-hydroxyphenyl)ethanone + Phenylboronic Acid[1]

Figure 1: Retrosynthetic strategy prioritizing the construction of the biphenyl core prior to O-alkylation.[1]

Experimental Protocols

Step 1: Synthesis of 1-(2-Hydroxybiphenyl-3-yl)ethanone

Objective: Construct the biaryl core via Suzuki-Miyaura coupling.[1] Rationale: The 3-bromo-2-hydroxyacetophenone starting material is chosen because the ortho-hydroxyl group directs the bromination to the 3-position (kinetic control) or 5-position.[1] Using the specific 3-bromo isomer ensures the acetyl group ends up at the 3-position of the biphenyl ring.[1]

Reagents:

-

1-(3-Bromo-2-hydroxyphenyl)ethanone (1.0 equiv)[1]

-

Phenylboronic acid (1.2 equiv)[1]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)[1]

-

Sodium Carbonate (Na2CO3) (2.0 equiv)[1]

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)[1]

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(3-bromo-2-hydroxyphenyl)ethanone (10 mmol, 2.15 g) in DME (45 mL).

-

Degassing: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical for Pd catalyst longevity).

-

Addition: Add Phenylboronic acid (12 mmol, 1.46 g) and Tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 346 mg).

-

Base Activation: Add a degassed solution of Na2CO3 (20 mmol, 2.12 g) in water (15 mL). The mixture will turn biphasic.[1]

-

Reaction: Heat the reaction mixture to reflux (approx. 85°C) under an inert atmosphere for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the bromide.[1]

-

Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~2 (to protonate the phenol).[1] Extract with Ethyl Acetate (3 x 50 mL).

-

Washing: Wash combined organics with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 0-10% Ethyl Acetate in Hexanes).

-

Note: The product often elutes as a yellow oil or low-melting solid due to the intramolecular H-bond making it non-polar.[1]

-

Yield Expectation: 75–85% Key Intermediate Data: 1H NMR (CDCl3) typically shows a sharp singlet at ~12.5 ppm (chelated OH) and a singlet at ~2.6 ppm (acetyl CH3).[1]

Step 2: Synthesis of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone

Objective: O-Alkylation of the hindered, hydrogen-bonded phenol.[1] Rationale: The intramolecular hydrogen bond between the hydroxyl and the acetyl carbonyl is strong.[1] Standard Williamson conditions (Acetone/Reflux) may be sluggish.[1] Using a polar aprotic solvent (DMF) and higher temperature disrupts the H-bond and enhances the nucleophilicity of the phenolate.[1]

Reagents:

-

1-(2-Hydroxybiphenyl-3-yl)ethanone (from Step 1) (1.0 equiv)[1]

-

Potassium Carbonate (K2CO3) (2.0 equiv, anhydrous, finely ground)[1][3]

-

Potassium Iodide (KI) (0.1 equiv, catalytic)[1]

-

Solvent: N,N-Dimethylformamide (DMF) (dry)[1]

Procedure:

-

Solubilization: In a dry flask, dissolve the intermediate (5 mmol, 1.06 g) in anhydrous DMF (15 mL).

-

Deprotonation: Add anhydrous K2CO3 (10 mmol, 1.38 g). Stir at room temperature for 15 minutes. The color may deepen to orange/red as the phenolate forms.[1]

-

Alkylation: Add Benzyl Bromide (6 mmol, 0.71 mL) and catalytic KI (0.5 mmol, 83 mg).

-

Heating: Heat the mixture to 60–70°C for 4–6 hours.

-

Optimization: If reaction is slow, increase temp to 80°C, but avoid >100°C to prevent O- to C-benzyl migration or decomposition.[1]

-

-

Quench: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.[1]

-

Isolation:

-

Purification: Recrystallization from Ethanol/Hexane or flash chromatography (Hexane:EtOAc 9:1).

Yield Expectation: 85–95%

Data Summary & Characterization

| Parameter | Specification / Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | 102–104°C (Literature value varies by crystal form) |

| Rf Value | ~0.4 (Hexane:EtOAc 4:[1][4]1) |

| 1H NMR (400 MHz, CDCl3) | δ 2.55 (s, 3H, COCH3), 5.05 (s, 2H, OCH2Ph), 7.15-7.50 (m, 13H, Ar-H).[1] Note: The OH signal at 12.5 ppm disappears.[1] |

| 13C NMR (100 MHz, CDCl3) | δ 202.1 (C=O), 76.5 (OCH2), 30.5 (CH3), 127-140 (Aromatic C).[1] |

| MS (ESI) | [M+H]+ calc. for C21H18O2: 303.13; found 303.1 |

Troubleshooting & Optimization

Issue: Low Yield in Step 1 (Suzuki Coupling)

-

Cause: Catalyst poisoning by oxygen or homocoupling of boronic acid.[1]

-

Solution: Ensure rigorous degassing. Increase catalyst loading to 5 mol%. Switch to Pd(dppf)Cl2 if steric hindrance is suspected.[1]

Issue: Incomplete Alkylation in Step 2

-

Cause: Strong intramolecular H-bond preventing phenolate formation.[1]

-

Solution: Switch solvent to DMF or NMP.[1] Add 18-crown-6 ether (0.1 eq) to complex potassium and increase the "nakedness" of the phenolate anion.[1]

Issue: "Oiling Out" during Crystallization

-

Cause: Presence of residual DMF or benzyl bromide.[1]

-

Solution: Perform a thorough aqueous wash with 5% LiCl (removes DMF).[1] Triturate the oil with cold pentane to induce crystallization.[1]

References

-

Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Synthesis of Hydroxyacetophenones: Martin, R. (1997).[1] Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media.[1] (Referencing Fries Rearrangement protocols).

-

Benzylation of Hindered Phenols: Witiak, D. T., et al. (1988).[1] Synthesis and pharmacological evaluation of certain cis- and trans-1-[2-(benzyloxy)phenyl]-3-phenyl-2-propen-1-ones. Journal of Medicinal Chemistry, 31(7), 1437–1445.[1] Link[1]

-

Crystal Structure Verification: Slabber, C. A., et al. (2015).[1] Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone. Zeitschrift für Kristallographie - New Crystal Structures, 230(4), 289-290.[1] Link

Sources

Application Note: 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone as a Synthetic Pivot for 8-Substituted Flavonoids

This Application Note and Protocol Guide details the strategic utilization of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone (benzyl-protected 3-acetyl-2-hydroxybiphenyl). This compound serves as a critical "masked" intermediate for accessing sterically demanding 8-phenylflavonoids and dibenzofuran scaffolds, which are high-value targets in medicinal chemistry (e.g., aromatase inhibitors, anxiolytics) and materials science (OLED host materials).

Executive Summary

1-(2-(Benzyloxy)biphenyl-3-yl)ethanone represents a specialized class of protected o-hydroxyacetophenones where the 3-position is occupied by a phenyl ring. This steric bulk is significant, making the direct synthesis of such scaffolds via electrophilic aromatic substitution on a pre-formed flavone core difficult.

By introducing the phenyl ring before cyclization (via a biphenyl precursor), this intermediate allows for the regiospecific construction of 8-phenylflavones . The benzyl group serves as a robust protecting group, preventing interference during metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) used to assemble the biphenyl core, and is removed to trigger the final cyclization sequences.

Key Applications

-

Medicinal Chemistry: Synthesis of 8-phenylchrysin and 8-phenylwogonin analogs (Potent Aromatase Inhibitors, GABA-A modulators).

-

Materials Science: Precursor to substituted dibenzofurans and fluorenones for Organic Light Emitting Diodes (OLEDs).

-

Natural Product Synthesis: Access to rare neoflavonoid motifs.

Chemical Logic & Mechanism

The utility of this intermediate hinges on the Baker-Venkataraman and Claisen-Schmidt reaction manifolds. The presence of the phenyl group at position 3 (relative to the phenol) directs the subsequent cyclization to form the pyrone ring, locking the phenyl substituent at the 8-position of the final flavone structure.

Synthetic Pathway Diagram

The following flowchart illustrates the transformation of the benzyl-protected intermediate into the bioactive 8-phenylflavone scaffold.

Figure 1: Strategic workflow for converting 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone into 8-phenylflavone libraries.

Experimental Protocols

Protocol A: Deprotection (Activation of the Scaffold)

The benzyl group must be removed to reveal the free phenol required for aldol condensation and cyclization.

Reagents:

-

Substrate: 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt%)

-

Solvent: Ethyl Acetate / Ethanol (1:1 v/v)

-

Hydrogen Gas (

)

Procedure:

-

Dissolution: Dissolve 10 mmol of the substrate in 50 mL of EtOAc/EtOH mixture in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10 wt% Pd/C under an inert atmosphere (nitrogen) to prevent ignition.

-

Hydrogenation: Purge the vessel with

gas. Stir vigorously under a balloon of -

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.

-

Isolation: Concentrate the filtrate in vacuo. The product, 1-(2-hydroxybiphenyl-3-yl)ethanone , is typically obtained as a solid and can be used directly or recrystallized from ethanol.

Protocol B: Synthesis of 8-Phenylflavones (Claisen-Schmidt / Cyclization)

This protocol converts the deprotected intermediate into the final drug scaffold.

Reagents:

-

Substrate: 1-(2-hydroxybiphenyl-3-yl)ethanone (from Protocol A)

-

Reagent: Substituted Benzaldehyde (1.1 eq)

-

Base: Potassium Hydroxide (KOH), 50% aq. solution

-

Cyclizing Agent: Iodine (

) in DMSO

Procedure:

-

Chalcone Formation:

-

Dissolve 5 mmol of the substrate and 5.5 mmol of the appropriate benzaldehyde in 15 mL of ethanol.

-

Add 5 mL of 50% KOH dropwise at 0°C.

-

Stir at room temperature for 12–24 hours. A yellow/orange precipitate (the chalcone) typically forms.

-

Pour into ice water, acidify with 10% HCl, and filter the solid. Recrystallize from ethanol.

-

-

Oxidative Cyclization:

-

Dissolve the chalcone (1 mmol) in 5 mL of DMSO.

-

Add a catalytic amount of Iodine (

, 10 mol%). -

Heat the mixture to 130°C for 2–4 hours.

-

Quench: Pour the reaction mixture into aqueous sodium thiosulfate (

) to remove excess iodine. -

Purification: Extract with ethyl acetate, dry over

, and purify via silica gel column chromatography.

-

Data Summary Table: Expected Yields

| Step | Reaction Type | Product | Typical Yield | Key Observation |

| 1 | Hydrogenolysis | 1-(2-hydroxybiphenyl-3-yl)ethanone | 90-95% | Loss of benzyl signals in NMR |

| 2 | Aldol Condensation | 3'-Phenylchalcone | 75-85% | Deep yellow/orange solid |

| 3 | Cyclization | 8-Phenylflavone | 60-75% | Formation of pyrone ring (C-ring) |

Advanced Application: Dibenzofuran Synthesis

For materials science applications (OLEDs), the intermediate can be diverted to form dibenzofurans .

Mechanism: If the biphenyl ring (Ring B) contains a leaving group (e.g., 2'-Br) or via oxidative C-H activation, the phenolic oxygen (at position 2) can attack position 2' of the phenyl ring.

-

Protocol Modification: Instead of reacting with benzaldehyde, treat the deprotected intermediate with

and an oxidant (

References

-

Synthesis of Phenyl-substituted Flavonoids

-

General Flavone Synthesis Methodology

- Title: Recent Advances in the Synthesis of Flavones and Chromones.

- Source: Molecules, 2020.

- Context: Validates the Claisen-Schmidt/Iodine-DMSO cyclization p

-

Link:[Link]

-

Compound Data (Deprotected Core)

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. WO2009146594A1 - The use of an extract of cistanche tubulosa for preparation of a medicament - Google Patents [patents.google.com]

- 3. eontrading.uk [eontrading.uk]

- 4. AB462364 | CAS 21424-82-8 – abcr Gute Chemie [abcr.com]

- 5. 1-(2-hydroxybiphenyl-3-yl)ethanone, CAS No. 21424-82-8 - iChemical [ichemical.com]

Application Note: Regioselective Synthesis of 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone via Friedel-Crafts Acylation

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-(benzyloxy)biphenyl-3-yl)ethanone, a valuable ketone derivative of biphenyl for pharmaceutical and fine chemical applications. We delve into the underlying reaction mechanism, focusing on the principles of electrophilic aromatic substitution and the directing effects that govern the reaction's regioselectivity. A detailed, field-proven experimental protocol is presented, designed for reproducibility and scalability. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction

Biphenyl derivatives are crucial structural motifs in a wide array of pharmacologically active compounds and advanced materials.[1][2] The targeted functionalization of the biphenyl scaffold is a cornerstone of modern synthetic strategy. The title compound, 1-(2-(benzyloxy)biphenyl-3-yl)ethanone, incorporates a ketone functionality, which serves as a versatile handle for further chemical transformations. This application note details its synthesis via a Friedel-Crafts acylation, a classic and powerful method for forming carbon-carbon bonds with aromatic rings.[3][4][5] Understanding the mechanistic nuances of this reaction is paramount to achieving high yield and regiochemical control, which is the primary focus of this guide.

Overall Reaction Scheme:

Part I: Mechanistic Deep Dive: Achieving Regioselectivity

The synthesis of the target molecule is accomplished through a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS) reactions.[4][6] The reaction proceeds in distinct, well-understood stages, with the final product's structure being dictated by the electronic properties of the starting material.

Step 1: Generation of the Acylium Ion Electrophile

The reaction is initiated by the interaction between the acylating agent, acetyl chloride, and a strong Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acetyl chloride, polarizing the carbon-chlorine bond. This complex then cleaves to form a highly reactive and resonance-stabilized electrophile known as the acylium ion (CH₃CO⁺).[7] This ion is the key electrophilic species that will attack the aromatic ring.

Step 2: Electrophilic Attack and the Role of Directing Groups

The nucleophilic π-electron system of the 2-(benzyloxy)biphenyl attacks the electrophilic acylium ion. The critical question is where on the biphenyl system this attack occurs. This is determined by the directing effects of the substituents already present on the rings: the benzyloxy group and the phenyl group.

-

The Benzyloxy Group (-OCH₂Ph): The oxygen atom in the benzyloxy group possesses lone pairs of electrons that it can donate into the aromatic ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[8][9] Such electron-donating groups (EDGs) are known as "activating groups".[6][10] They direct incoming electrophiles primarily to the ortho and para positions, as the resonance stabilization of the resulting carbocation intermediate (the arenium ion or σ-complex) is most effective at these positions.

-

The Phenyl Group (-Ph): A phenyl substituent is weakly activating and also acts as an ortho, para-director.[11]

Controlling Regioselectivity: The benzyloxy group is a significantly stronger activating group than the phenyl group. Therefore, the electrophilic attack will overwhelmingly occur on the ring bearing the benzyloxy substituent. This ring has two available ortho positions (C3 and C6) and one available para position (C5) relative to the benzyloxy group at C2. While the para position is often favored, the formation of the C3-acylated product is a result of the powerful ortho-directing nature of the alkoxy group. Steric hindrance from the adjacent phenyl group at C1 may slightly disfavor substitution at C6, further promoting reaction at the C3 position.

Step 3: Re-aromatization

Following the attack of the acylium ion, a positively charged intermediate known as the arenium ion (or sigma complex) is formed, and the aromaticity of the ring is temporarily lost.[7] In the final step, a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom that was attacked by the electrophile. This restores the aromatic π-system and yields the final ketone product, with the AlCl₃ catalyst being regenerated in the process.[4]

Part II: Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, combined with the subsequent characterization, ensures the reliable synthesis of the target compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Purity | CAS No. |

| 2-(Benzyloxy)biphenyl | C₁₉H₁₆O | 260.33 | 5.00 g | 19.2 | >98% | 6630-53-1 |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 3.07 g | 23.0 | >99% | 7446-70-0 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 1.66 mL | 23.0 | >98% | 75-36-5 |

| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - | >99.8% | 75-09-2 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~20 mL | - | 37% | 7647-01-0 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | Aqueous | 144-55-8 |

| Brine | NaCl | 58.44 | ~50 mL | - | Aqueous | 7647-14-5 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Granular | 7487-88-9 |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas (Nitrogen or Argon) inlet

-

Ice-water bath

-

Condenser (for reflux, if needed, though this reaction is typically run at low temp)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

Rationale: The strict use of anhydrous conditions is critical, as AlCl₃ reacts violently with water, which would deactivate the catalyst.[12] The reaction is performed at 0°C to control the exothermic nature of the Lewis acid complexation and to minimize potential side reactions.

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

Reagent Addition:

-

To the flask, add 2-(benzyloxy)biphenyl (5.00 g, 19.2 mmol) and anhydrous dichloromethane (80 mL). Stir the mixture until the solid is fully dissolved.

-

Cool the flask to 0°C using an ice-water bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride (3.07 g, 23.0 mmol) to the stirred solution. Causality Note: Adding the Lewis acid in portions helps to manage the initial exotherm.

-

-

Acylation:

-

In the dropping funnel, prepare a solution of acetyl chloride (1.66 mL, 23.0 mmol) in anhydrous dichloromethane (20 mL).

-

Add the acetyl chloride solution dropwise to the main reaction flask over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

-

Work-up and Quenching:

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (~100 g) in a beaker. Causality Note: This step quenches the reaction by hydrolyzing the excess AlCl₃ and breaking up the ketone-AlCl₃ complex.[12]

-

Add concentrated HCl (~20 mL) to dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 30 mL).

-

-

Purification:

-

Combine all organic layers.

-

Wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Causality Note: The bicarbonate wash neutralizes any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Final Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

Part III: Characterization and Data Validation

To ensure the trustworthiness of this protocol, the identity and purity of the final compound must be rigorously confirmed using standard analytical techniques.

| Technique | Expected Results for 1-(2-(Benzyloxy)biphenyl-3-yl)ethanone |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-7.0 (m, 13H, Ar-H), ~5.1 (s, 2H, -OCH₂-), ~2.6 (s, 3H, -COCH₃). The aromatic region will show complex splitting patterns characteristic of the substituted biphenyl system. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~200 (C=O), ~155-125 (Ar-C), ~70 (-OCH₂-), ~30 (-COCH₃). |

| Mass Spec. (ESI+) | Calculated for C₂₁H₁₈O₂ [M+H]⁺: 303.1385. Found: 303.1380 (or similar high-resolution mass). |

| Appearance | Expected to be a white to off-white solid or a viscous oil. |

Part IV: Safety and Troubleshooting

-

Safety: Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. Both must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Dichloromethane is a volatile solvent and a suspected carcinogen.

-

Troubleshooting:

-

Low Yield: May result from wet reagents or glassware. Ensure all components are scrupulously dried. Incomplete reaction can be addressed by increasing the reaction time or catalyst loading slightly.

-

Multiple Products: The formation of other isomers (e.g., acylation at the C5 position) or di-acylated products can occur if the reaction temperature is too high or if excess acylating agent is used. Maintaining 0°C is crucial for regioselectivity.

-

Conclusion